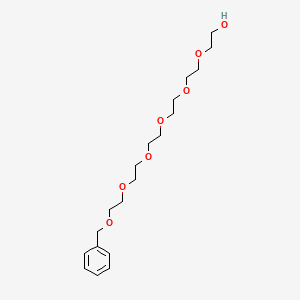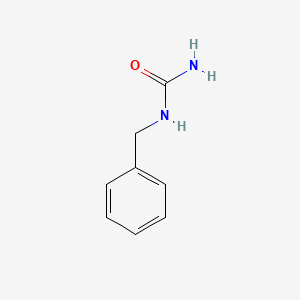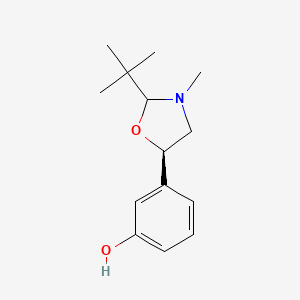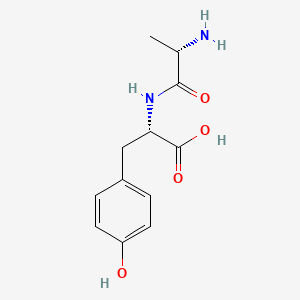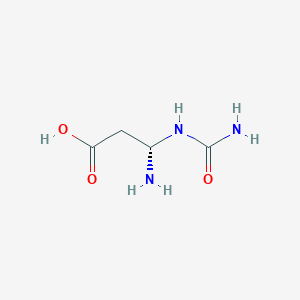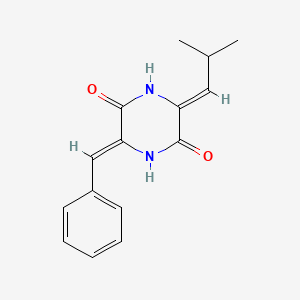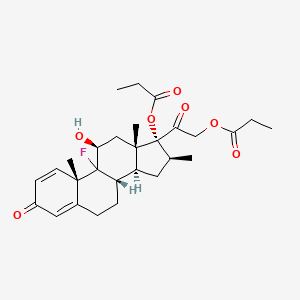
二丙酸倍他米松
描述
Betamethasone dipropionate is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in topical formulations such as creams, ointments, lotions, and gels to treat various skin conditions, including eczema, psoriasis, and dermatitis . This compound is known for its high potency and effectiveness in reducing inflammation and suppressing the immune response in affected areas.
科学研究应用
Betamethasone dipropionate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of steroid chemistry and synthesis.
Biology: It is used to study the effects of glucocorticoids on cellular processes and gene expression.
Medicine: It is widely used in clinical research to develop new treatments for inflammatory and autoimmune diseases.
Industry: It is used in the formulation of various pharmaceutical products for topical application
作用机制
Target of Action
Betamethasone dipropionate primarily targets the glucocorticoid receptor (GR) . This receptor is a part of the corticosteroid family and plays a crucial role in the regulation of gene transcription, leading to anti-inflammatory, immunosuppressive effects, and other metabolic functions .
Mode of Action
Betamethasone dipropionate acts as a GR agonist . Upon binding to the glucocorticoid receptor, it triggers changes in gene expression. This results in the production of proteins that decrease inflammation and suppress the immune response . It’s worth noting that betamethasone dipropionate contains two esters, enhancing its potency .
Biochemical Pathways
It is known that the activation of the glucocorticoid receptor leads to theinhibition of pro-inflammatory proteins and the promotion of anti-inflammatory proteins . This results in a reduction of inflammation and immune response, which is beneficial in treating conditions like eczema and psoriasis .
Pharmacokinetics
The absorption and potency of betamethasone dipropionate depend on several factors, including the vehicle in which the steroid is delivered . For example, betamethasone dipropionate 0.05% ointment is classified as a highly potent topical steroid, while the 0.05% cream or lotion is considered moderately potent . The use of occlusive dressings with topical steroids significantly increases absorption, thereby increasing the risk for adverse effects .
Result of Action
The primary result of betamethasone dipropionate’s action is the relief of inflammatory and pruritic symptoms of corticosteroid-responsive dermatoses . This is achieved through its anti-inflammatory and immunosuppressive properties . Prolonged use or use over a large surface area can lead to adverse effects, such as the suppression of the hypothalamic-pituitary-adrenal (hpa) axis .
Action Environment
The action of betamethasone dipropionate can be influenced by various environmental factors. For instance, the integrity of the epidermal barrier and the use of occlusive dressings can affect the absorption of the drug . Furthermore, the stability of the drug can be affected by factors such as temperature and pH . Therefore, it’s important to consider these factors when using betamethasone dipropionate for treatment.
生化分析
Biochemical Properties
Betamethasone dipropionate interacts with various biomolecules in the body. It has potent glucocorticoid activity and negligible mineralocorticoid activity . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .
Cellular Effects
Betamethasone dipropionate affects various types of cells and cellular processes. It is known to suppress the hypothalamic-pituitary-adrenal (HPA) axis when used for prolonged periods or across a large surface area . This can lead to a decrease in the release of adrenal hormones such as cortisol and adrenocorticotropic hormone (ACTH) . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Betamethasone dipropionate involves its binding interactions with biomolecules and changes in gene expression. It works by inducing lipocortins, which control the biosynthesis of inflammatory mediators by inhibiting the release of arachidonic acid . This results in decreased inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Betamethasone dipropionate can change over time. For instance, prolonged use of the drug can lead to suppression of the HPA axis . Additionally, the drug’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of Betamethasone dipropionate vary with different dosages . For instance, corticosteroids like Betamethasone dipropionate are generally teratogenic in laboratory animals when administered systemically at relatively low dosage levels .
Metabolic Pathways
Betamethasone dipropionate is involved in several metabolic pathways. It is metabolized primarily by the liver through hydrolysis to its metabolites B17P (primary) and betamethasone and the 6β-hydroxy derivatives of those metabolites, and it is excreted primarily by the kidneys .
Transport and Distribution
Betamethasone dipropionate is transported and distributed within cells and tissues. Once absorbed through the skin, topical corticosteroids like Betamethasone dipropionate are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .
Subcellular Localization
The subcellular localization of Betamethasone dipropionate and its effects on activity or function are complex. The drug can pass through the skin and cause changes to the body’s hormone levels
准备方法
Synthetic Routes and Reaction Conditions: Betamethasone dipropionate is synthesized through a series of chemical reactions starting from betamethasone. The synthesis involves esterification of betamethasone with propionic acid in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, betamethasone dipropionate is produced using large-scale chemical reactors. The process involves the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. The compound is then purified using techniques such as crystallization and filtration to remove any impurities .
化学反应分析
Types of Reactions: Betamethasone dipropionate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of betamethasone dipropionate, each with unique chemical and pharmacological properties .
相似化合物的比较
Betamethasone valerate: Another ester of betamethasone, but with only one ester group, making it less potent than betamethasone dipropionate.
Clobetasol propionate: A highly potent corticosteroid used for similar indications but with a different chemical structure.
Hydrocortisone: A less potent corticosteroid used for milder inflammatory conditions.
Uniqueness: Betamethasone dipropionate is unique due to its high potency and effectiveness in treating severe inflammatory skin conditions. Its dual ester groups enhance its lipophilicity and skin penetration, making it more effective than other similar compounds .
属性
CAS 编号 |
5593-20-4 |
|---|---|
分子式 |
C28H37FO7 |
分子量 |
504.6 g/mol |
IUPAC 名称 |
[2-[(9R,10S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19?,20?,21?,25-,26-,27-,28-/m0/s1 |
InChI 键 |
CIWBQSYVNNPZIQ-GXPAWERTSA-N |
SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC |
手性 SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC |
规范 SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC |
外观 |
Solid powder |
| 5593-20-4 | |
物理描述 |
Dry Powder Light grey odorless solid; [Sigma-Aldrich MSDS] |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO. |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
augmented betamethasone dipropionate Beloderm betamethasone dipropionate betamethasone propionate betamethasone-17,21-dipropionate Diprolene Diprosone Maxivate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does betamethasone dipropionate exert its anti-inflammatory effects?
A1: Betamethasone dipropionate binds to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, influencing gene transcription. The downstream effects include suppression of pro-inflammatory mediators and modulation of immune cell function. []
Q2: What is the molecular formula and weight of betamethasone dipropionate?
A2: The molecular formula of betamethasone dipropionate is C28H37FO7, and its molecular weight is 504.6 g/mol. []
Q3: How stable is betamethasone dipropionate in topical formulations?
A3: Betamethasone dipropionate exhibits degradation in the presence of water and alcohol. Research has explored non-aqueous vehicles like isopropyl myristate and polyoxypropylene-15 stearyl ether (PSE) to enhance stability. []
Q4: Are there any known incompatibilities of betamethasone dipropionate in topical formulations?
A4: Yes, betamethasone dipropionate is known to be incompatible with calcipotriol in aqueous and alcoholic media. This necessitates the development of specific vehicles to combine both drugs in a single formulation. []
Q5: How does the vehicle affect the skin permeation of betamethasone dipropionate?
A5: Studies using Franz-type diffusion cells have shown that vehicles like isopropyl myristate can reduce the permeation rate of betamethasone dipropionate compared to marketed monotherapy products. Conversely, lanolin does not significantly affect skin permeability, while polyoxypropylene-15 stearyl ether (PSE) can maintain optimal skin permeability. []
Q6: Does increasing the dose of betamethasone dipropionate always lead to a proportional increase in its effect?
A6: Not necessarily. While increasing drug concentration or application duration can enhance drug uptake, achieving steady-state uptake in the stratum corneum might not correlate with a proportionally higher pharmacodynamic response. Even small amounts of betamethasone dipropionate within the skin can maximize receptor response. []
Q7: Has the efficacy of betamethasone dipropionate been compared with other topical agents for psoriasis?
A7: Yes, several studies have compared the efficacy of betamethasone dipropionate with other treatments for psoriasis:
- Calcipotriol/Betamethasone Dipropionate Combination: Combined treatment with calcipotriol and betamethasone dipropionate demonstrated superior efficacy compared to monotherapy with either agent in multiple studies. [, , , , , , ]
- Coal Tar-Salicylic Acid: While betamethasone dipropionate showed a faster initial response, both treatments demonstrated comparable overall outcomes in reducing disease severity over 12 weeks. []
- Tazarotene: Betamethasone dipropionate exhibited a faster onset of action compared to tazarotene gel in treating plaque-type psoriasis, although both treatments were deemed safe and effective. []
Q8: Is there evidence that betamethasone dipropionate can maintain the efficacy of systemic treatments for psoriasis?
A8: A pilot study indicated that topical calcipotriene 0.005% and betamethasone dipropionate 0.064% ointment, when used as an adjunct to etanercept 50 mg/week maintenance therapy, helped sustain the initial efficacy of etanercept and stabilize the disease. []
Q9: What are the common adverse effects associated with betamethasone dipropionate?
A9: While generally safe, betamethasone dipropionate can cause local side effects like skin thinning, striae, telangiectasia, and hypopigmentation, especially with prolonged use. []
Q10: Are there any novel delivery systems for betamethasone dipropionate?
A10: Yes, a betamethasone dipropionate spray formulation (0.05%) has been developed and clinically tested. This formulation demonstrated rapid relief of pruritus and improvement in psoriatic signs, particularly in challenging areas like knee and elbow plaques. []
Q11: What are some alternative topical treatments for psoriasis?
A11: Alternatives to betamethasone dipropionate include other corticosteroids, vitamin D analogs (e.g., calcipotriol, tacalcitol), retinoids (e.g., tazarotene), coal tar preparations, and keratolytics (e.g., salicylic acid). The choice of treatment depends on factors such as disease severity, location, patient preference, and potential side effects. [, ]
Q12: What analytical techniques are employed for quantifying betamethasone dipropionate in formulations?
A12: High-performance liquid chromatography (HPLC) is widely used to quantify betamethasone dipropionate in topical formulations. Researchers have developed and validated various HPLC methods to ensure accurate and reliable measurements of this drug. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


